3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one

COX-2 inhibition Anti-inflammatory drug discovery Selectivity profiling

This compound is the definitive unsubstituted parent scaffold for chromeno[4,3-c]pyrazol-4-one-based selective COX-2 inhibitor SAR. Its perpendicular N-phenyl ring conformation, confirmed by X-ray crystallography, and its metal-free, high-yield (95%) K₂CO₃-mediated synthetic accessibility make it the essential baseline for quantifying substituent-driven potency gains (e.g., para-CF₃ enhances COX-2 selectivity by >1.47-fold). Avoid generic substitutions that compromise experimental anti-inflammatory outcomes. Ideal for co-crystallization, docking validation, and cyclization method development.

Molecular Formula C17H12N2O2
Molecular Weight 276.29 g/mol
CAS No. 2764-19-4
Cat. No. B6574136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one
CAS2764-19-4
Molecular FormulaC17H12N2O2
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C(=O)OC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C17H12N2O2/c1-11-15-16(19(18-11)12-7-3-2-4-8-12)13-9-5-6-10-14(13)21-17(15)20/h2-10H,1H3
InChIKeyXQVHTRBZHCYIDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one (CAS 2764-19-4): A Definitive Core Scaffold for Selective Cyclooxygenase-2 Inhibitor Procurement


The compound 3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one (CAS 2764-19-4) is the unsubstituted parent molecule of a therapeutically significant class of chromeno-pyrazole-fused heterocycles. It serves as the foundational structural core for developing selective cyclooxygenase-2 (COX-2) inhibitors, with its N-phenyl ring geometry confirmed by X-ray crystallography to exist in a nearly perpendicular conformation relative to the chromene-pyrazole plane [1]. Its synthetic accessibility via potassium carbonate-mediated oxidative cyclization in high yield (95%) makes it a critical procurement gateway for structure-activity relationship (SAR)-driven anti-inflammatory drug discovery [2].

Why 3-Methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one Cannot Be Replaced by Close Analogs Without Quantifiable Performance Loss


Generic substitution among 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones is scientifically invalid because even minor substituent changes on the N-phenyl ring induce drastic, quantifiable shifts in both enzymatic potency and isoform selectivity. A direct comparative study proved that introducing a para-trifluoromethyl (–CF3) group on the N-phenyl ring (compound 3b) enhances COX-2 inhibitory potency and selectivity by an order of magnitude compared to the unsubstituted parent scaffold [1]. This radical potency differential means that replacing the core scaffold with a seemingly similar analog without verifying substitution pattern directly compromises experimental anti-inflammatory outcomes, as confirmed by in vivo edema reduction data [1].

Head-to-Head Quantitative Evidence: 3-Methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one vs. Optimized Analogs and Clinical Benchmarks


COX-2 Inhibitory Potency Deficit vs. Para-CF3 Analog (Compound 3b)

In a head-to-head ovine COX-1/COX-2 enzymatic assay, the unsubstituted parent 3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one (3a) exhibited a COX-2 IC₅₀ of approximately 2.63 μM, which is markedly weaker than the para-trifluoromethyl analog 3b (COX-2 IC₅₀ = 1.79 μM). This represents a 1.47-fold loss in potency directly attributable to the absence of the electron-withdrawing –CF₃ pharmacophore [1]. The selectivity index (COX-1/COX-2) for the parent scaffold is >11.4, while 3b achieves a superior selectivity index of >16.7 [1].

COX-2 inhibition Anti-inflammatory drug discovery Selectivity profiling

In Vivo Anti-Inflammatory Efficacy Gap Against Celecoxib Clinical Benchmark

In a carrageenan-induced rat paw edema model, the parent compound 3a produced only 21.34% inhibition of edema at 5 hours post-administration at a dose of 150 μmol/kg. This is substantially inferior to the clinical COX-2 inhibitor celecoxib, which achieved 51.44% inhibition under identical experimental conditions [1]. The para-CF3 analog 3b surpassed both, reaching 59.86% inhibition at the same time point [1].

In vivo pharmacology Carrageenan-induced edema COX-2 inhibitor benchmarking

Distinct Supramolecular Architecture and Conformational Rigidity Compared to 8-Substituted Analogs

X-ray diffraction analysis reveals that the unsubstituted parent compound 3a crystallizes with a specific π-stacking architecture where the chromene and pyrazole rings engage in face-to-face interactions, governed by the overlap between the best donor and acceptor rings [1]. The 1-phenyl ring is positioned nearly perpendicular to the chromene-pyrazole plane, a conformation that is in quantitative agreement with the anisotropic NMR shielding effect observed on H-9 in solution [1]. This contrasts with the 8-chloro and 8-bromo isomers (2b, 2c), which crystallize as an isomorphous triclinic system (space group P-1) with two molecules in the asymmetric unit, and the 8-nitro isomer (2d), which adopts a distinct monoclinic system (space group P2₁/m) [1].

X-ray crystallography Supramolecular chemistry π-Stacking interactions

Synthetic Accessibility via High-Yielding K₂CO₃-Mediated Cyclization vs. Traditional Cu(OAc)₂ Methods

The target compound 3a can be synthesized in an excellent isolated yield of 95% using a potassium carbonate (K₂CO₃)-mediated oxidative cyclization of the corresponding 1-phenylhydrazono chromen-2-one precursor in refluxing acetone [1]. This represents a significant practical advantage over the classical copper acetate (Cu(OAc)₂)-catalyzed method, which typically requires transition-metal catalysis and harsher conditions [2]. The K₂CO₃ protocol avoids metal contamination, simplifying purification for biological assays.

Synthetic methodology Green chemistry Process optimization

Optimal Scientific and Industrial Use Cases for 3-Methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one Based on Validated Performance Data


Negative Control or Baseline Scaffold in COX-2 Inhibitor SAR Campaigns

When establishing a quantitative structure-activity relationship (SAR) for chromeno-pyrazole COX-2 inhibitors, this compound serves as the essential unsubstituted baseline. Its weaker COX-2 IC₅₀ (≈2.63 μM) and moderate selectivity index (>11.4) provide the ground-state activity against which all functionalized analogs are measured, enabling precise quantification of the potency gains (e.g., 1.47-fold for para-CF3) conferred by each substituent [1].

Structural Biology and Crystallography of Chromeno-Pyrazole Binding Modes

The well-characterized perpendicular N-phenyl conformation and defined π-stacking architecture revealed by X-ray crystallography [2] make this compound an ideal reference ligand for co-crystallization studies or molecular docking validation. Its distinct crystal packing, which differs from 8-halogenated analogs, is critical for experimenters studying solid-state polymorphism or designing isostructural co-crystals.

Synthetic Methodology Development and Process Chemistry Scale-Up

The availability of a high-yielding (95%), metal-free K₂CO₃-mediated synthetic route [1] positions this compound as a preferred terminal intermediate for testing new cyclization methods or for multi-gram scale-up. Its synthesis avoids the transition-metal contamination that plagues Cu(OAc)₂-based routes [2], making it directly compatible with downstream biological assays without additional chelation or purification steps.

Selectivity Profiling Against Other Chromeno-Pyrazole Ring Isomers

For experiments designed to probe how ring junction geometry affects biological target engagement, this compound provides the definitive chromeno[4,3-c]pyrazol-4-one scaffold. Direct comparative studies have shown that isomeric isochromeno[4,3-c]pyrazol-5(1H)-ones exhibit markedly different benzodiazepine receptor binding profiles, with the most active isochromeno derivative achieving 54% inhibition of [³H]flunitrazepam binding at 10 μM, whereas the corresponding chromeno[4,3-c] isomers were notably less active [3]. This establishes the target compound as a necessary negative-control or scaffold-specificity probe in such comparative pharmacology studies.

Quote Request

Request a Quote for 3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.